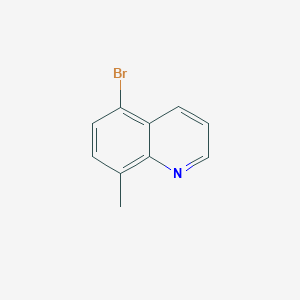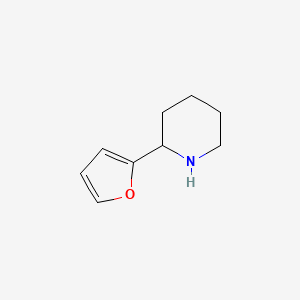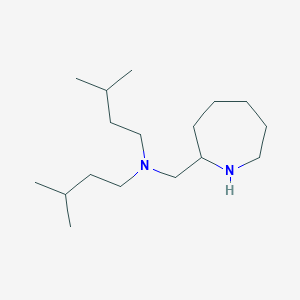
N-(Azepan-2-ylmethyl)-N-isopentyl-3-methylbutan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Azepan-2-ylmethyl)-N-isopentyl-3-methylbutan-1-amine is an organic compound that belongs to the class of amines This compound features a complex structure with multiple alkyl groups and a seven-membered azepane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(Azepan-2-ylmethyl)-N-isopentyl-3-methylbutan-1-amine typically involves multi-step organic reactions. One common method includes the alkylation of azepane with a suitable alkyl halide, followed by reductive amination to introduce the amine group. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide or tetrahydrofuran.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. Catalysts such as palladium on carbon or platinum oxide may be employed to facilitate hydrogenation steps. The use of automated systems can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(Azepan-2-ylmethyl)-N-isopentyl-3-methylbutan-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst, converting ketones or aldehydes back to alcohols.
Substitution: Nucleophilic substitution reactions can occur with halides or other leaving groups, often facilitated by strong nucleophiles such as sodium azide or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride in ether.
Substitution: Sodium azide in dimethylformamide, lithium aluminum hydride in tetrahydrofuran.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Azides, amines.
Aplicaciones Científicas De Investigación
N-(Azepan-2-ylmethyl)-N-isopentyl-3-methylbutan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential interactions with biological receptors and enzymes, which may lead to the development of new therapeutic agents.
Medicine: Investigated for its potential use in treating neurological disorders due to its ability to interact with neurotransmitter systems.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mecanismo De Acción
The mechanism of action of N-(Azepan-2-ylmethyl)-N-isopentyl-3-methylbutan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
N-(azepan-2-ylmethyl)-3-methylbutan-1-amine: Lacks the additional alkyl group present in N-(Azepan-2-ylmethyl)-N-isopentyl-3-methylbutan-1-amine.
N-(hexan-2-ylmethyl)-3-methyl-N-(3-methylbutyl)butan-1-amine: Contains a six-membered ring instead of the seven-membered azepane ring.
Uniqueness
This compound is unique due to its specific combination of alkyl groups and the azepane ring, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Propiedades
IUPAC Name |
N-(azepan-2-ylmethyl)-3-methyl-N-(3-methylbutyl)butan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H36N2/c1-15(2)9-12-19(13-10-16(3)4)14-17-8-6-5-7-11-18-17/h15-18H,5-14H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHUGWLMGVKKUOL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN(CCC(C)C)CC1CCCCCN1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H36N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
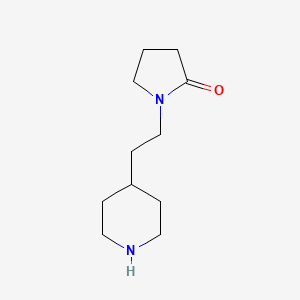
![[1-(3-Aminopropyl)piperidin-2-yl]methanol](/img/structure/B1275172.png)

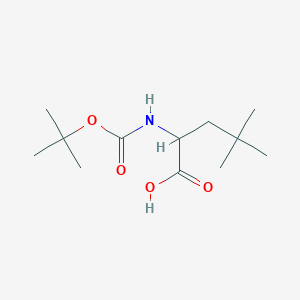
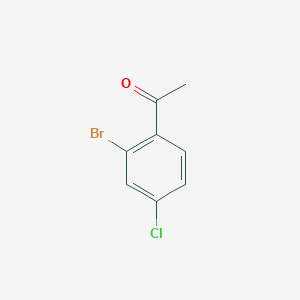
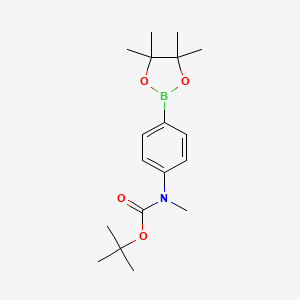
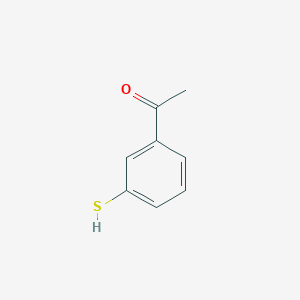

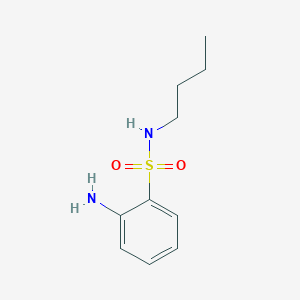
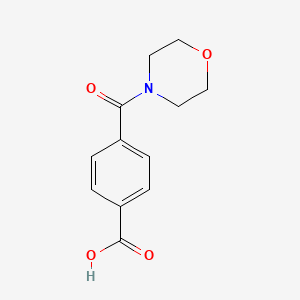

![2-(naphthalen-2-yl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1275197.png)
